

Application Note: GC-MS Method for Purity Analysis of Verdyl Acetate

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Compound of Interest

Compound Name: Verdyl acetate

Cat. No.: B1672797

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Introduction

Verdyl acetate (tricyclo[5.2.1.0^{2,6}]dec-3-en-8-yl acetate) is a synthetic fragrance ingredient prized for its fresh, green, and slightly woody aroma, making it a valuable component in many perfumes and consumer products.^[1] Ensuring the purity of **Verdyl acetate** is critical for the quality, safety, and consistency of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.^{[2][3]} This combination makes it an ideal method for determining the purity of volatile and semi-volatile compounds like **Verdyl acetate**, as well as for identifying and quantifying any potential impurities.

This application note provides a detailed protocol for the purity analysis of **Verdyl acetate** using GC-MS. The described method is intended for researchers, scientists, and professionals in the fragrance and chemical industries involved in quality control and drug development.

Quantitative Data Summary

The following tables summarize typical data obtained during the GC-MS purity analysis of a **Verdyl acetate** sample.

Table 1: Chromatographic Data and Purity Assessment

Compound	Retention Time (min)	Peak Area (%)	Identity Confirmation (m/z)	Purity (%)
Verdyl Acetate	12.58	99.25	66, 79, 91, 132, 192	99.25
Impurity A	11.92	0.45	TBD	0.45
Impurity B	13.15	0.30	TBD	0.30

TBD: To Be Determined by mass spectral library search and/or analysis of reference standards.

Table 2: Mass Spectrometry Data for **Verdyl Acetate**

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂ [4]
Molecular Weight	192.25 g/mol [4]
CAS Number	5413-60-5 [5]
Major Mass Fragments (m/z)	66, 79, 91, 132, 192 (M+)

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the purity determination of **Verdyl acetate**.

1. Materials and Reagents

- **Verdyl Acetate** sample
- High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)
- Internal Standard (optional, e.g., Tetradecane)
- Autosampler vials with caps

2. Instrumentation

A gas chromatograph coupled with a mass spectrometer is required. The following are representative instrument conditions, which may be optimized for specific equipment.

Table 3: GC-MS Instrument Parameters

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250°C
Injection Volume	1 µL
Injection Mode	Split (split ratio 50:1)
Oven Temperature Program	Initial: 60°C, hold for 2 min Ramp: 10°C/min to 280°C Final Hold: 280°C for 5 min
Mass Spectrometer	
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-450 amu
Solvent Delay	3 min

3. Sample Preparation

- Accurately weigh approximately 10 mg of the **Verdyl acetate** sample.
- Dissolve the sample in 10 mL of a suitable GC-grade solvent (e.g., Hexane) in a volumetric flask.

- If using an internal standard, add a known concentration to the solution.
- Vortex the solution to ensure it is thoroughly mixed.
- Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

4. Data Analysis

- **Peak Identification:** Identify the **Verdyl acetate** peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).^[5] The mass spectrum of **Verdyl acetate** is expected to show characteristic fragment ions.
- **Purity Calculation:** The purity of **Verdyl acetate** is determined by the area percent method. The percentage of each component is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Peak Area of Verdyl Acetate} / \text{Total Peak Area}) \times 100$$

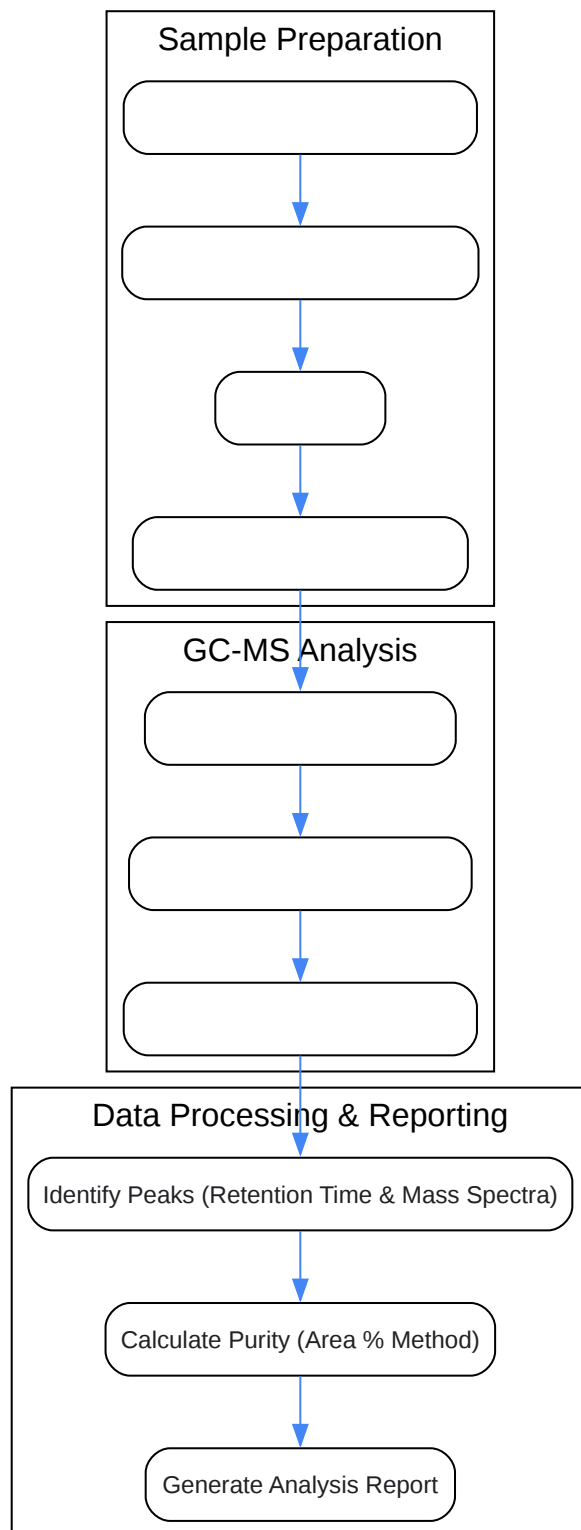
- **Impurity Identification:** For any significant impurity peaks, attempt to identify the compounds by searching their mass spectra against a spectral library. Further confirmation may require the use of certified reference standards.

Method Validation

For routine quality control, this method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and range.^[6]

Experimental Workflow Diagram

GC-MS Purity Analysis Workflow for Verdyl Acetate

[Click to download full resolution via product page](#)Caption: Workflow for **Verdyl Acetate** Purity Analysis using GC-MS.

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